molecular formula C4H13NNaO7P2 B166872 Alendronate sodium CAS No. 129318-43-0

Alendronate sodium

Cat. No. B166872
Key on ui cas rn: 129318-43-0
M. Wt: 272.09 g/mol
InChI Key: NLILQNGSPQHASV-UHFFFAOYSA-N
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Patent
US08889165B2

Procedure details

A suspension of calcium phosphate was prepared by introducing 100 mg of CDA into 8.75 ml of ultrapure water mixed with 1.25 ml of a 0.02 mol.l−1 sodium alendronate aqueous solution. The suspension was placed in a tube maintained at room temperature, and was stirred with a rotary stirrer at 16 rpm for 5 days. The suspension was then centrifuged and the most part of the supernatant was removed. The solid residue was filtered off, washed several times with small portions of ultrapure water, and then dried at room temperature. The resulting solid contained 7.4 wt % alendronate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium alendronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].[CH2:14]([CH2:26][NH2:27])[CH2:15][C:16]([P:22]([O-:25])([OH:24])=[O:23])([P:18]([OH:21])([OH:20])=[O:19])[OH:17].[Na+]>O>[CH2:14]([CH2:26][NH2:27])[CH2:15][C:16]([P:18]([OH:20])([OH:21])=[O:19])([P:22]([OH:25])([OH:24])=[O:23])[OH:17] |f:0.1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Step Two
Name
sodium alendronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]
Step Three
Name
Quantity
8.75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred with a rotary stirrer at 16 rpm for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
The suspension was placed in a tube
CUSTOM
Type
CUSTOM
Details
the most part of the supernatant was removed
FILTRATION
Type
FILTRATION
Details
The solid residue was filtered off
WASH
Type
WASH
Details
washed several times with small portions of ultrapure water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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